molecular formula C19H17N3O5 B11703408 Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro- CAS No. 20200-64-0

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-

Katalognummer: B11703408
CAS-Nummer: 20200-64-0
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: WOHKZAFFWQFDQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique photochromic properties. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible transformations between two isomeric forms upon exposure to light. The presence of nitro groups at positions 6 and 8 enhances its photochromic behavior, making it a valuable compound in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired spiropyran structure . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Common reagents used in these reactions include UV light for photochromic transformations and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from the closed-ring spiropyran form to the open-ring merocyanine form. This transformation involves the breaking and forming of chemical bonds, leading to changes in the compound’s optical properties . The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent isomerization of the spiropyran structure .

Eigenschaften

CAS-Nummer

20200-64-0

Molekularformel

C19H17N3O5

Molekulargewicht

367.4 g/mol

IUPAC-Name

1',3',3'-trimethyl-6,8-dinitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H17N3O5/c1-18(2)14-6-4-5-7-15(14)20(3)19(18)9-8-12-10-13(21(23)24)11-16(22(25)26)17(12)27-19/h4-11H,1-3H3

InChI-Schlüssel

WOHKZAFFWQFDQP-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.